molecular formula C20H32N2O4 B329781 N-(4-ethoxy-2-nitrophenyl)dodecanamide

N-(4-ethoxy-2-nitrophenyl)dodecanamide

Cat. No.: B329781
M. Wt: 364.5 g/mol
InChI Key: FZTPVUZARUFXGY-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)dodecanamide is a synthetic amide derivative characterized by a dodecanamide (C12 alkyl chain) backbone linked to a 4-ethoxy-2-nitrophenyl group.

Properties

Molecular Formula

C20H32N2O4

Molecular Weight

364.5 g/mol

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)dodecanamide

InChI

InChI=1S/C20H32N2O4/c1-3-5-6-7-8-9-10-11-12-13-20(23)21-18-15-14-17(26-4-2)16-19(18)22(24)25/h14-16H,3-13H2,1-2H3,(H,21,23)

InChI Key

FZTPVUZARUFXGY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NC1=C(C=C(C=C1)OCC)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=C(C=C(C=C1)OCC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Ceramide Trafficking Inhibitors: HPA-12

Compound : (1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide (HPA-12)

  • Structure : Features a dodecanamide chain attached to a chiral 3-hydroxy-3-phenylpropyl group.
  • Function : A potent ceramide trafficking inhibitor that blocks CERT-mediated ceramide transport, impacting lipid metabolism .
  • Key Differences :
    • HPA-12 lacks the nitro and ethoxy groups present in the target compound.
    • Its stereochemistry (1R,3R configuration) is critical for biological activity, whereas the target compound’s planar aromatic nitro group may favor electrophilic interactions.
  • Molecular Weight : ~417.62 g/mol (estimated), compared to ~375.47 g/mol for the target compound.

Cosmetic Surfactants: Lauramide Derivatives

Examples : Lauramide MEA (N-(2-hydroxyethyl)dodecanamide), Lauramide MIPA (N-(2-hydroxypropyl)dodecanamide)

  • Structure : Dodecanamide with polar hydroxyalkyl substituents.
  • Function : Widely used as antistatic agents and viscosity controllers in cosmetics due to their amphiphilic properties .
  • Lauramides prioritize solubility and mildness for topical use, whereas the nitro group in the target compound may limit biocompatibility.

Dimeric γ-AApeptides

Example: N,N’-((1,4-phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(N-(2,6-diaminohexyl)dodecanamide)

  • Structure : Dimeric dodecanamide with a phenylenebis(azanediyl) backbone and extended alkyl chains.
  • Function : Designed as peptidomimetics for biomedical applications, leveraging their stability and modularity .
  • Key Differences: The dimeric structure (MW ~815.69 g/mol) is significantly larger and more complex than the monomeric target compound. The phenylenebis(azanediyl) backbone enables hydrogen bonding, unlike the aromatic nitro group in the target compound.

Data Table: Structural and Functional Comparison

Compound Name IUPAC Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application Source
N-(4-ethoxy-2-nitrophenyl)dodecanamide Dodecanamide, N-(4-ethoxy-2-nitrophenyl)- C20H31N2O4 ~375.47 (estimated) Nitro, ethoxy Hypothetical: Pharmaceuticals, materials -
HPA-12 (1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide C26H43NO3 ~417.62 (estimated) Hydroxy, phenyl Ceramide trafficking inhibition
Lauramide MEA N-(2-hydroxyethyl)dodecanamide C14H29NO2 243.39 Hydroxyethyl Cosmetic antistatic agent
Dimeric γ-AApeptide (Compound 3) N,N’-((1,4-phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(...) C46H86O8N4 815.6850 Phenylenebis(azanediyl) Peptidomimetics

Research Findings and Functional Insights

  • Electronic Effects : The nitro group in this compound likely enhances electrophilicity, making it more reactive than Lauramides or HPA-12. This could position it as a candidate for nitro-reduction studies or electrophilic aromatic substitution reactions .
  • Biological Activity : Unlike HPA-12, which relies on stereochemistry for CERT inhibition, the target compound’s planar aromatic system may favor interactions with flat binding pockets or π-π stacking in proteins.

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